molecular formula C15H8N2O7 B14603004 Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate CAS No. 58462-28-5

Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate

Cat. No.: B14603004
CAS No.: 58462-28-5
M. Wt: 328.23 g/mol
InChI Key: MRVHSNAXWQATNO-UHFFFAOYSA-N
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Description

Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is a chemical compound with the molecular formula C15H8N2O7. It is a derivative of fluorene, characterized by the presence of nitro groups at positions 2 and 7, a keto group at position 9, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce nitro groups at the 2 and 7 positions. This is followed by oxidation to form the keto group at position 9. Finally, esterification with methanol yields the desired methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and keto group play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is unique due to its specific ester group at position 1, which differentiates it from other similar compounds that may have different ester groups or substitutions at other positions. This unique structure can lead to different chemical reactivity and biological activity .

Properties

CAS No.

58462-28-5

Molecular Formula

C15H8N2O7

Molecular Weight

328.23 g/mol

IUPAC Name

methyl 2,7-dinitro-9-oxofluorene-1-carboxylate

InChI

InChI=1S/C15H8N2O7/c1-24-15(19)13-11(17(22)23)5-4-9-8-3-2-7(16(20)21)6-10(8)14(18)12(9)13/h2-6H,1H3

InChI Key

MRVHSNAXWQATNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C(=O)C3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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